molecular formula C15H11ClO6 B192280 Robinetinidin chloride CAS No. 3020-09-5

Robinetinidin chloride

Cat. No. B192280
CAS RN: 3020-09-5
M. Wt: 322.69 g/mol
InChI Key: SSFSVCKWRJIXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Robinetinidin chloride is an anthocyanidin, a type of flavonoid . It is also known as 3,3’,4’,5’,7-Pentahydroxyflavylium chloride . Prorobinetinidins, condensed tannins oligomers containing robinetinidol, can be found in Stryphnodendron adstringens . They yield robinetinidin when depolymerized under oxidative conditions .


Molecular Structure Analysis

Robinetinidin chloride has a molecular formula of C15H11ClO6 . Its molecular weight is 322.69 g/mol . The InChI key is SSFSVCKWRJIXDS-UHFFFAOYSA-N . The canonical SMILES string is C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-] .


Physical And Chemical Properties Analysis

Robinetinidin chloride has a molecular formula of C15H11ClO6 and a molecular weight of 322.7 g/mol . It is available as a powder .

Scientific Research Applications

  • Chromatographic Behavior and Reactivity : Robinetinidin chloride, along with other flavonoids, has been studied for its chromatographic behavior in different solvents and its reactivity with various reagents. These properties are essential for analytical and diagnostic purposes in chemical and biological research (Roux, 1963).

  • Inhibition of Mutagenic Activity : Research has demonstrated that robinetinidin, along with other flavonoids like myricetin and luteolin, can inhibit the mutagenic activity of certain polycyclic aromatic hydrocarbons. This suggests potential applications in cancer prevention or treatment (Huang et al., 1983).

  • Solid-State Conformation Study : The solid-state conformation of robinetinidin chloride has been characterized using (13)C CP MAS NMR spectroscopy. Understanding the solid-state structure is crucial for applications in materials science and pharmacology (Wolniak & Wawer, 2008).

  • Interactions with Amino Acids : Studies on the interaction of robinetinidin with amino acids like proline have provided insights into the conformations and thermodynamic stability of these complexes. This is significant for understanding the bioactivity of flavonoids in physiological conditions (Codorniu-Hernández et al., 2003).

  • Potential in Diabetes Treatment : Research on the anthocyanidins delphinidin and cyanidin, closely related to robinetinidin, suggests potential applications in the treatment of diabetes mellitus complications. This opens avenues for robinetinidin chloride in similar therapeutic applications (Gharib et al., 2013).

  • Study of Ocular Toxicity : Although not directly on robinetinidin chloride, studies on benzalkonium chloride, a common eye drop preservative, inform the safety profile of related chlorides in ophthalmic applications. This is relevant for any potential ocular applications of robinetinidin chloride (Brignole-Baudouin et al., 2012).

  • Acetylation and Thermoplasticity : The acetylation of robinetinidin and its impact on solubility and thermoplastic properties have been explored. This is significant for its potential use in industrial applications, especially in the creation of renewable resource additives (Nicollin et al., 2013).

  • Antibacterial Properties : Studies have examined the antibacterial effects of flavonoids including fisetinidin chloride, closely related to robinetinidin. This suggests potential applications in antimicrobial treatments (Gábor & Eperjessy, 1966).

Safety And Hazards

Safety goggles with side-shields, protective gloves, and impervious clothing are recommended when handling Robinetinidin chloride . It is also advised to use a suitable respirator . The product should be kept away from drains, water courses, or the soil . Spillages should be cleaned in a safe way as soon as possible .

properties

IUPAC Name

5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSVCKWRJIXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583684
Record name Robinetinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Robinetinidin chloride

CAS RN

3020-09-5
Record name Robinetinidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3020-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robinetinidin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Robinetinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROBINETINIDIN CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW6W3V57N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Robinetinidin chloride
Reactant of Route 2
Robinetinidin chloride
Reactant of Route 3
Robinetinidin chloride
Reactant of Route 4
Robinetinidin chloride
Reactant of Route 5
Robinetinidin chloride
Reactant of Route 6
Robinetinidin chloride

Citations

For This Compound
15
Citations
DG Roux, E Paulus - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
… When heated with 3N-HCI-propan-2-ol (1: 4, v/v) under pressure at 1000, robinetinidin chloride (cf… The substance gave 8-9 % yield of robinetinidin chloride (cf. Roux, 1957a) with 3NHCl-…
Number of citations: 64 www.ncbi.nlm.nih.gov
DG Roux - Nature, 1957 - nature.com
… Robinetinidin chloride is again better separated from cyanidin and pelargonidin chlorides in the 'Foresta! solvent' (Rp = 0·57, 0·50 and 0·71, respectively) than in the new formic/3 N …
Number of citations: 57 www.nature.com
SE Drewes, DG Roux, HM Saayman… - Chemical …, 1966 - pubs.rsc.org
… products, fisetinidin chloride and (+)-catechin from F, robinetinidin chloride and (+)-catechin from B, and robinetinidin chloride and (+)-gallocatechin from D. The components were …
Number of citations: 7 pubs.rsc.org
SE Drewes, DG Roux, HM Saayman… - Journal of the …, 1967 - pubs.rsc.org
… products, fisetinidin chloride and (+)-catechin from F, robinetinidin chloride and (+)-catechin from B, and robinetinidin chloride and (+)-gallocatechin from D. Pink with the vanillintoluene-…
Number of citations: 30 pubs.rsc.org
PM Viviers, JJ Botha, D Ferreira, DG Roux… - Journal of the …, 1983 - pubs.rsc.org
… -2-01 under pressure giving robinetinidin chloride (8) together … acid), and only robinetinidin chloride from acid hydrolysis. … if not exclusive generation of robinetinidin chloride (8) from …
Number of citations: 45 pubs.rsc.org
HG Krishnamurty, V Krishnamoorthy, TR Seshadri - Phytochemistry, 1963 - Elsevier
… Robinetinidin chloride (XVI) The robinetinidin y-base hexa-acetate on acid hydrolysis, yielded robinetinidin chloride in an yield of 58 per cent. With amyl alcohol and sodium acetate it …
Number of citations: 33 www.sciencedirect.com
DG Roux - Plant Polyphenols: Synthesis, Properties, Significance, 1992 - Springer
Traditional tannery practice based on empirical observation affords an accurate forecast of many of the physical properties of the commercially-important wattle (‘mimosa’) and …
Number of citations: 21 link.springer.com
DG Roux, SR Evelyn - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
The L-threomine deaminase of the rumen micro-orgism LC 1 was purified over 100-fold from extracts of vacuum-dried cells by successive fractionation with protamine sulphate and …
Number of citations: 78 www.ncbi.nlm.nih.gov
M Sanz, B Fernandez de Simon… - Journal of agricultural …, 2011 - ACS Publications
The phenolic composition of heartwood from Robinia pseudoacacia, commonly known as false acacia, before and after toasting in cooperage was studied by HPLC-DAD and HPLC-…
Number of citations: 60 pubs.acs.org
DG Roux - Plant Polyphenols: Synthesis, Properties, Significance, 2012 - books.google.com
Traditional tannery practice based on empirical observation affords an accurate forecast of many of the physical properties of the commerciallyimportant wattle (‘mimosa') and …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.